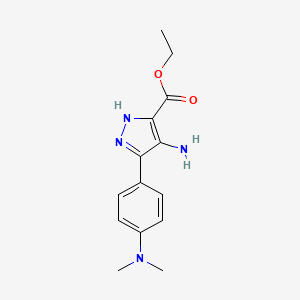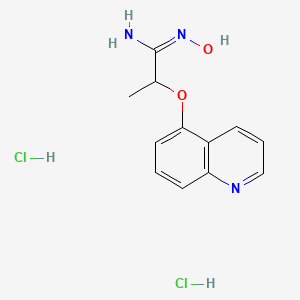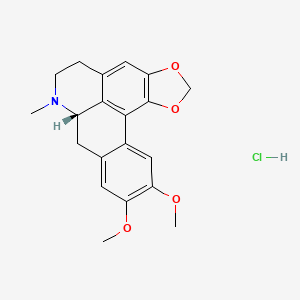![molecular formula C20H43NO7S B12769438 2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate CAS No. 65121-89-3](/img/structure/B12769438.png)
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is a compound that combines the properties of both an alcohol and a sulfate ester. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with additional ethylene oxide to form the desired product . The reaction conditions generally include controlled temperatures and pressures to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It serves as a surfactant in biological assays and experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an emulsifying agent in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, raising the pH of the solution. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure and function, used as a surfactant and emulsifier.
Diethanolamine: Another related compound with similar applications but different properties.
Monoethanolamine: Used in similar applications but with distinct chemical properties.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of alcohol and sulfate ester properties, making it highly effective as a surfactant and emulsifier in various applications .
Properties
CAS No. |
65121-89-3 |
|---|---|
Molecular Formula |
C20H43NO7S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C14H28O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;8-4-1-7(2-5-9)3-6-10/h13-14H,2-12H2,1H3,(H,15,16,17);8-10H,1-6H2/b14-13+; |
InChI Key |
PVTBEBYJUWNZLW-IERUDJENSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/OS(=O)(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCC=COS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)

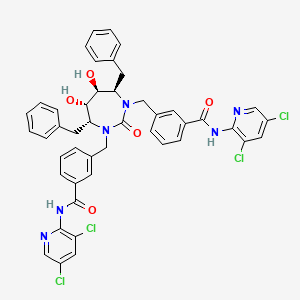
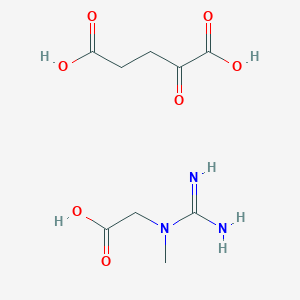
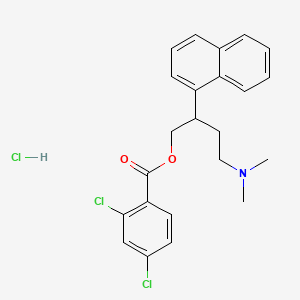
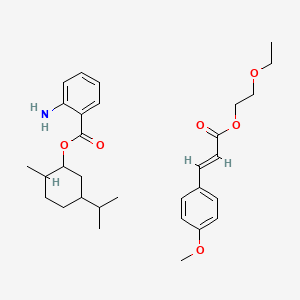
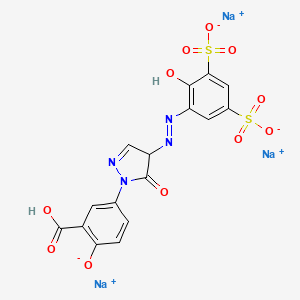
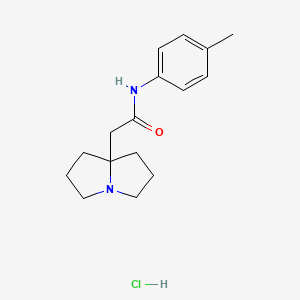
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
